Advanced Profiling of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1260535-54-3): Structural Rationale, Synthesis, and Kinase Inhibition Therapeutics
Advanced Profiling of 3-Ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1260535-54-3): Structural Rationale, Synthesis, and Kinase Inhibition Therapeutics
Executive Summary
The pursuit of highly selective, potent kinase inhibitors has heavily relied on the identification of privileged heterocyclic scaffolds. Among these, the 1H-pyrazolo[3,4-b]pyridine core has emerged as a highly versatile bioisostere for indazoles and purines. Specifically, 3-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1260535-54-3) represents a critical building block and pharmacophore model in modern oncology and targeted therapeutics.
This technical whitepaper deconstructs the physicochemical properties, structural biology rationale, and self-validating synthetic methodologies associated with this compound. By understanding the causality behind its molecular interactions—specifically its capacity for multi-modal hinge binding in kinase domains—researchers can better leverage this scaffold in rational drug design.
Physicochemical Profiling
Accurate physicochemical data is the foundation of pharmacokinetic (PK) modeling and synthetic planning. The 3-ethyl substitution on the pyrazolo[3,4-b]pyridine core carefully balances aqueous solubility with the lipophilicity required to occupy hydrophobic pockets within target proteins[1].
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 1260535-54-3 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C8H9N3 | Low molecular weight (147.18 g/mol ) ensures high ligand efficiency (LE) when elaborated. |
| Molecular Weight | 147.18 g/mol | Ideal fragment-sized starting material for lead optimization. |
| Boiling Point | 309.3 ± 22.0 °C (Predicted) | Indicates high thermal stability, suitable for high-temperature cross-coupling reactions. |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Standard density profile for nitrogen-rich bicyclic heterocycles. |
| Flash Point | 145.3 ± 15.3 °C (Predicted) | Safe handling profile under standard laboratory conditions. |
| Refractive Index | 1.651 (Predicted) | Useful for analytical validation during liquid chromatography. |
(Data synthesized from predictive models and chemical databases[1].)
Structural Biology & Pharmacophore Rationale
Why is the pyrazolo[3,4-b]pyridine scaffold so ubiquitous in kinase inhibitor patents[2]? The answer lies in its precise geometric alignment with the ATP-binding pocket (hinge region) of multiple kinases.
As a Senior Application Scientist, I frequently observe that novice drug designers treat scaffolds as mere structural spacers. In reality, the 1H-pyrazolo[3,4-b]pyridine core is an active participant in target engagement:
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Hydrogen Bond Donor-Acceptor Pairing: The N(1)-H acts as a potent hydrogen bond donor, while the adjacent N(2) acts as an acceptor. This mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region. N-methylation of this position completely erodes enzymatic activity, proving the absolute necessity of the N(1)-H bond[3].
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π-π Stacking: The electron-deficient pyridine ring provides an excellent platform for aromatic interactions with highly conserved residues, such as Phe589 in Tropomyosin Receptor Kinases (TRKs)[4].
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Hydrophobic Occupation: The 3-ethyl group is not arbitrary; it provides precisely tuned steric bulk to occupy adjacent hydrophobic sub-pockets without causing the steric clashes that larger, bulkier aliphatic chains might induce.
Fig 1. Pharmacophore mapping of the pyrazolo[3,4-b]pyridine scaffold in kinase domains.
Self-Validating Synthetic Methodology
To ensure absolute reproducibility and prevent downstream failure during lead optimization, the synthesis of 3-ethyl-1H-pyrazolo[3,4-b]pyridine must be treated as a self-validating system. The most robust route involves the catalytic hydrogenation of the corresponding 3-ethynyl precursor[5].
Experimental Protocol: Catalytic Hydrogenation
Objective: Reduce the ethynyl group to an ethyl group without compromising the aromaticity of the pyrazolopyridine core.
Step 1: Dissolution & Setup
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Action: Dissolve 1.0 eq of 3-ethynyl-1H-pyrazolo[3,4-b]pyridine in anhydrous ethanol (0.1 M concentration).
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Causality: Ethanol is chosen over non-polar solvents because it effectively solubilizes the polar heterocycle while facilitating optimal hydrogen gas transfer to the catalyst surface.
Step 2: Catalyst Addition
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Action: Carefully add 10 mol% of Palladium on Carbon (Pd/C, 10% w/w) under an inert argon atmosphere.
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Causality: Pd/C is highly selective for alkyne-to-alkane reduction. The argon blanket is a critical safety measure to prevent the pyrophoric Pd/C from igniting the ethanol vapors.
Step 3: Hydrogenation
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Action: Purge the reaction vessel with hydrogen gas three times, then stir vigorously under a hydrogen atmosphere (balloon pressure or Parr hydrogenator at 15 psi) at room temperature.
Step 4: In-Process Control (IPC) – Critical Validation Step
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Action: After 2 hours, sample the reaction. Perform TLC (EtOAc/Hexane) and LC-MS analysis.
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Causality: You must not proceed to workup until LC-MS confirms the complete disappearance of the starting material mass peak and the intermediate alkene mass peak. Premature termination leads to inseparable mixtures of ethyl, ethenyl, and ethynyl derivatives, ruining the batch.
Step 5: Workup & Isolation
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Action: Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure 3-ethyl-1H-pyrazolo[3,4-b]pyridine.
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Causality: Celite filtration safely traps the fine particulate Pd/C, preventing heavy metal contamination in the final active pharmaceutical ingredient (API), which is strictly regulated in drug development.
Fig 2. Self-validating synthetic workflow for 3-ethyl-1H-pyrazolo[3,4-b]pyridine.
Therapeutic Applications in Targeted Oncology
The 3-ethyl-1H-pyrazolo[3,4-b]pyridine core is not merely a theoretical construct; it is actively deployed in the development of clinical candidates across multiple oncological targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
FGFR aberrations are primary drivers in several cancers. Utilizing a scaffold hopping strategy, researchers have replaced standard indazole cores with the pyrazolo[3,4-b]pyridine core to develop highly potent FGFR inhibitors. The inclusion of this core drastically improves the selectivity profile of the inhibitor against VEGFR2, reducing off-target cardiovascular toxicities[3].
Tropomyosin Receptor Kinase (TRK) Inhibition
TRK fusions are oncogenic drivers in a variety of solid tumors. Derivatives built upon the pyrazolo[3,4-b]pyridine scaffold have demonstrated nanomolar inhibitory activity against TRKA. The pyridine ring of the scaffold engages in crucial π-π stacking interactions with the Phe589 residue in the TRK binding pocket, an interaction that is highly sensitive to the spatial orientation provided by the 3-ethyl substitution[4].
Topoisomerase IIα (TOPII) Inhibition
Beyond kinases, the planar nature of the pyrazolo[3,4-b]pyridine scaffold allows it to act as an effective DNA intercalator. Recent studies have demonstrated that derivatives of this scaffold exhibit broad-spectrum cytotoxicity against leukemic cells by inhibiting the DNA relaxation activity of TOPIIα in a dose-dependent manner, comparable to the clinical drug etoposide[6].
References
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Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: PubMed / NIH URL:[Link]
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Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors Source: MDPI URL:[Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing URL:[Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
Sources
- 1. 3-ethyl-1H-pyrazolo[3,4-b]pyridine | 1260535-54-3 [m.chemicalbook.com]
- 2. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine | 1449117-35-4 | Benchchem [benchchem.com]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity [mdpi.com]
